molecular formula C7H12ClNO B8140388 3-Chloro-5-methylazepan-2-one

3-Chloro-5-methylazepan-2-one

Cat. No.: B8140388
M. Wt: 161.63 g/mol
InChI Key: VUDCLPWWBGOPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring a chlorine atom at the 3-position and a methyl group at the 5-position. Lactams are widely used as intermediates in drug development (e.g., antibiotics, anticonvulsants) due to their ring strain and functional versatility .

Properties

IUPAC Name

3-chloro-5-methylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-5-2-3-9-7(10)6(8)4-5/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDCLPWWBGOPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C(C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Functional Groups Key Applications Safety Precautions
This compound Azepanone (7-membered) Chloro, Methyl, Lactam Hypothetical: Drug synthesis Likely similar to lactams: gloves, ventilation
5-Chloro-2-methyl-4-isothiazolin-3-one Isothiazolinone (5-membered) Chloro, Methyl, Thioamide Biocide EN 374 gloves, respiratory protection
3-Chlorobenzaldehyde Benzaldehyde Chloro, Aldehyde Synthetic intermediate Standard lab precautions
Methylclonazepam Benzodiazepine Chloro, Methyl, Nitro Pharmaceuticals Controlled handling due to psychoactivity

Research Findings and Limitations

  • Reactivity: Chloro and methyl groups in lactams (e.g., this compound) may enhance stability and lipophilicity compared to aldehydes or isothiazolinones, influencing drug bioavailability .
  • Safety : Lactams generally require fewer acute safety measures than biocides like 5-Chloro-2-methyl-4-isothiazolin-3-one, which demand rigorous containment .
  • Gaps in Data : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogues.

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